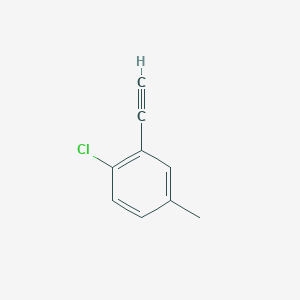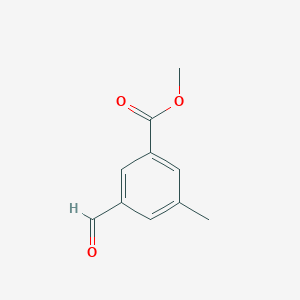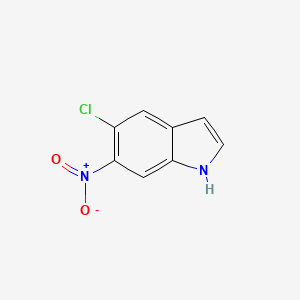
3-(Ethanesulfinyl)cyclohexan-1-amine
Übersicht
Beschreibung
“3-(Ethanesulfinyl)cyclohexan-1-amine” is a chemical compound with the molecular formula C8H17NOS . It has a molecular weight of 175.29 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of amines like “this compound” often involves nucleophilic substitution reactions with ammonia . The reaction donors are active methylenes such as malonates and nitroalkanes, and the acceptors are activated olefins .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 28 bonds; 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 primary amine (aliphatic), and 1 sulfoxide .Chemical Reactions Analysis
Amines undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Amines also react with sulfonyl groups to form sulfonamides .Physical and Chemical Properties Analysis
Amines have unique physical properties such as solubility and boiling points . They are basic in nature and can form protonated salts, which are soluble in water .Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches
One application involves the development of a metal- and oxidant-free synthesis method for creating fully substituted 1H-1,2,4-triazol-3-amines from amidines, isothiocyanates, and hydrazines. This environmentally friendly method underscores the importance of cyclohexane derivatives in synthesizing compounds with potential applications in medicinal chemistry and optical materials without the use of harmful metals or oxidants (Guo et al., 2021).
Catalysis and Reaction Mechanisms
Research has explored the hydrodenitrogenation over sulfided NiMo/γ-Al2O3 catalysts, demonstrating the role of cyclohexane derivatives in refining processes. This work provides insights into the selectivity and efficiency of hydrodenitrogenation, vital for the petroleum industry and environmental management (Rota & Prins, 2001).
Enzymatic Synthesis
Innovative biocatalytic methods have been developed for the amination of unfunctionalized cycloalkanes, showcasing the cyclohexane derivatives' versatility in creating secondary amines. Such enzymatic processes highlight sustainable alternatives to traditional chemical synthesis, offering efficient routes to valuable amines (Tavanti et al., 2017).
Material Science and Photophysical Properties
Cyclohexane derivatives are crucial in synthesizing materials with unique photophysical properties. Research on fully substituted 1H-1,2,4-triazol-3-amines, as mentioned earlier, illustrates their potential in creating materials for optical applications, highlighting the intersection between organic synthesis and material science (Guo et al., 2021).
Advanced Organic Synthesis Techniques
The exploration of novel synthetic routes, such as the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines, showcases the potential for rapid access to complex organic structures. Such methodologies are pivotal in drug discovery and the development of bioactive molecules (Nambu et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-ethylsulfinylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-2-11(10)8-5-3-4-7(9)6-8/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZVAVUXQCERPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1427121.png)


![2-[1,2]Oxazinan-2-yl-ethanol](/img/structure/B1427127.png)




![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)




